1-(Naphth-1-yl)piperazine dihydrochloride

Vue d'ensemble

Description

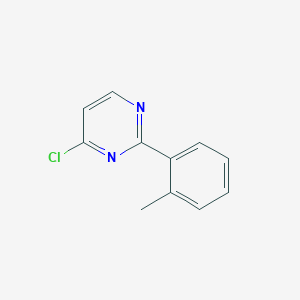

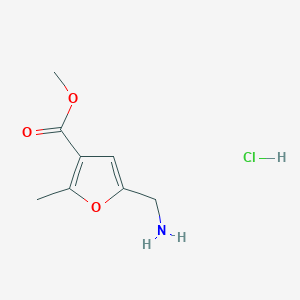

“1-(Naphth-1-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2 . It is used as an intermediate in pharmaceutical research and development .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of study in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. These piperazines can then be deprotected with PhSH, followed by a selective intramolecular cyclization reaction to yield piperazinopyrrolidinones .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 285.22 and a boiling point of over 260 degrees Celsius .Applications De Recherche Scientifique

Anticonvulsant Activity

- Synthesis and Evaluation for Anticonvulsant Activity : A study by Ghareb et al. (2017) involved the synthesis and pharmacological evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, including compounds related to 1-(Naphth-1-yl)piperazine. These compounds exhibited significant anticonvulsant activity, suggesting potential applications in treating seizures (Ghareb et al., 2017).

Photo-induced Electron Transfer

- Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) synthesized novel piperazine-substituted naphthalimide model compounds, demonstrating fluorescence quantum yields and photo-induced electron transfer (PET) properties. These findings point to potential applications in photochemistry and materials science (Gan et al., 2003).

Antimicrobial Properties

- Synthesis and Antimicrobial Studies of Naphthoquinone Compounds : Verma and Singh (2015) synthesized mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups, which exhibited strong antimicrobial activity against several pathogens. This research indicates the potential use of related naphthylpiperazine derivatives in developing new antimicrobial agents (Verma & Singh, 2015).

Cytotoxic Effects on Cancer Cells

- Cytotoxic Effect Against Melanoma Cells : Menezes et al. (2018) studied the effects of 1-(1-Naphthyl)piperazine on melanoma cells, observing decreased cell viability and induction of apoptosis. These findings suggest potential applications in cancer treatment, particularly for skin cancer (Menezes et al., 2018).

Serotonin Receptor Ligands

- Potential Use in Treating Neurological Disorders : Research by Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) serotonin receptor, suggesting potential applications in treating neurological disorders (Park et al., 2011).

Chemically Removable Derivatization in Chromatography

- Analytical Applications in Chromatography : Kou et al. (1995) developed a sulfonate reagent with a naphthylpiperazine moiety for analytical derivatization in liquid chromatography, demonstrating the compound's utility in analytical chemistry (Kou et al., 1995).

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It has hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

1-naphthalen-1-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMNVJGEEHEXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)

![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)

![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)

![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)

![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)